Nitrilooxonium
Description
Structure
3D Structure
Properties
Molecular Formula |
NO+ |
|---|---|
Molecular Weight |
30.006 g/mol |
IUPAC Name |
azanylidyneoxidanium |
InChI |
InChI=1S/NO/c1-2/q+1 |
InChI Key |
KEJOCWOXCDWNID-UHFFFAOYSA-N |
SMILES |
N#[O+] |
Canonical SMILES |
N#[O+] |
Synonyms |
nitrosonium ion NO+ ion |
Origin of Product |
United States |
Synthetic Methodologies for Nitrilooxonium Salts and Precursors
Chemical Synthesis from Nitrous Acid Precursors
The nitrosyl cation (NO) is a key reactive intermediate commonly generated in situ from nitrous acid (HNO) or its precursors. Nitrous acid itself is unstable and is typically formed by the acidification of a solution containing sodium nitrite (B80452) (NaNO) chemistrysteps.comwikipedia.org.
Alternatively, considering nitrous acid: HNO + H → [HNO] → NO + HO jove.com
This in situ generation of NO is crucial for reactions such as diazotization, where primary amines react with the nitrosyl cation to form diazonium salts chemistrysteps.com.
A related and important precursor to the nitrosyl cation is nitrosylsulfuric acid (NOHSO). This compound can be synthesized by dissolving sodium nitrite in cold concentrated sulfuric acid wikipedia.org. The reaction is as follows: HNO + HSO → HSONO + HO wikipedia.org
Nitrosylsulfuric acid serves as an effective NO-delivery reagent in various chemical processes wikipedia.orgsciencemadness.org.
Generation from Nitric Oxide and Oxidizing Agents
The nitrosyl cation (NO) can also be generated through the oxidation of nitric oxide (NO). Nitric oxide is a free radical gas guidetopharmacology.org. One method involves the direct reaction of nitric oxide with fluorine to produce nitrosyl fluoride (B91410) (NOF) wikipedia.orgeasychem.org: 2 NO + F → 2 NOF wikipedia.orgeasychem.org
Nitrosyl fluoride, in turn, can form salt-like adducts with Lewis-acidic fluorides, such as boron trifluoride (BF), yielding nitrosyl tetrafluoroborate (B81430) (NOBF) wikipedia.orgwikipedia.org. This reaction highlights the ability of NOF to act as a source of the nitrosyl cation. The nitrosyl cation (NO) is isoelectronic with carbon monoxide (CO), and its bonding to metals in complexes follows similar principles as carbonyl complexes wikipedia.org.
Industrial and Laboratory Preparative Routes for Nitrosyl Compounds
Nitrosyl compounds, which often serve as precursors or sources for the nitrosyl cation, are synthesized through various industrial and laboratory routes. Key examples include nitrosyl halides (nitrosyl chloride, nitrosyl bromide, nitrosyl fluoride) and nitrosylsulfuric acid.
Nitrosyl Halides:
Nitrosyl Chloride (NOCl): This yellow gas is a significant nitrosyl compound wikipedia.orgwikiwand.com.
Industrially, it is produced by the reaction of nitrosylsulfuric acid with hydrochloric acid wikipedia.org: HCl + NOHSO → HSO + NOCl wikipedia.org
In the laboratory, NOCl can be prepared by the reversible dehydration of nitrous acid with hydrochloric acid wikipedia.org: HNO + HCl → HO + NOCl wikipedia.org
Direct combination of chlorine gas and nitric oxide also yields nitrosyl chloride, though this reaction reverses above 100 °C wikipedia.org: Cl + 2 NO → 2 NOCl wikipedia.org
It can also be formed by the reduction of nitrogen dioxide with hydrogen chloride wikipedia.org: 2NO + 4 HCl → 2NOCl + 2HO + Cl wikipedia.org
Nitrosyl chloride is notably a component formed in aqua regia, a mixture of concentrated hydrochloric and nitric acids wikipedia.org: HNO + 3 HCl → 2[Cl] + 2 HO + NOCl wikipedia.org
Nitrosyl Fluoride (NOF): As mentioned previously, nitrosyl fluoride is typically synthesized by the direct reaction of nitric oxide and fluorine wikipedia.orgeasychem.org: 2 NO + F → 2 NOF wikipedia.orgeasychem.org
Nitrosylsulfuric Acid (NOHSO): This compound is a colorless solid when pure, but is often encountered in solution with sulfuric acid wikipedia.orgsciencemadness.org.
A common laboratory method involves dissolving sodium nitrite in cold concentrated sulfuric acid wikipedia.org: HNO + HSO → HSONO + HO wikipedia.org
It can also be prepared by the reaction of nitric acid and sulfur dioxide wikipedia.orgsciencemadness.org: HNO + SO → HSONO wikipedia.orgsciencemadness.org
Another industrial route involves passing a mixture of nitric oxide and nitrogen dioxide into concentrated sulfuric acid sciencemadness.org. Processes reacting sulfur dioxide with a liquid solution of nitric acid in sulfuric acid are also used google.comgoogle.com.
These preparative routes highlight the versatility in generating nitrosyl species, which are essential for various chemical applications.
Physical Properties of Key Nitrosyl Halides
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Nitrosyl Chloride | NOCl | 65.459 wikipedia.orgwikiwand.com | Yellow gas wikipedia.orgwikiwand.com | -59.4 wikipedia.orgwikiwand.com | -5.55 wikipedia.orgwikiwand.com |
| Nitrosyl Fluoride | NOF | 49.0045 wikipedia.orgwikipedia.org | Colorless gas wikipedia.orgwikipedia.org | -166 wikipedia.orgwikipedia.org | -72.4 wikipedia.orgwikipedia.org |
| Nitrosyl Bromide | NOBr | 109.91 nih.govepa.govnist.gov | (Predicted) | -196 (predicted) epa.gov | -245 (predicted) epa.gov |
Note: Predicted values for Nitrosyl Bromide's melting and boiling points are provided due to limited readily available experimental data epa.gov.
Reactivity and Mechanistic Pathways Involving Nitrilooxonium
Nitrilooxonium as an Electrophilic Agent in Organic Reactions
The strong electrophilic character of the this compound cation drives its participation in a variety of organic reactions where it acts as an electron acceptor. wikipedia.org This electrophilicity is the basis for its use as a nitrosating and diazotizing agent. wikipedia.orgenamine.net
Diazotization is the process of converting a primary aromatic amine into a diazonium salt, a reaction for which the this compound ion is a key reagent. unacademy.combyjus.com This reaction, first reported by Peter Griess in 1858, is fundamental in organic synthesis, particularly for producing azo dyes and for introducing a range of substituents onto an aromatic ring via Sandmeyer or similar reactions. unacademy.comorganic-chemistry.org
The mechanism begins with the in situ generation of the electrophilic nitrosonium cation (NO⁺) from nitrous acid (HNO₂) in the presence of a strong mineral acid. byjus.comorganic-chemistry.org The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form a nitrogen-nitrogen bond. unacademy.com This initial adduct, an N-nitrosamine, undergoes a series of protonation and deprotonation steps, ultimately leading to the elimination of a water molecule and the formation of the relatively stable arenediazonium salt. unacademy.combyjus.commsu.edu
Table 1: General Scheme of Diazotization
| Reactant | Reagent | Intermediate | Product |
|---|
The reaction typically involves nitrous acid and a mineral acid to generate the this compound ion in situ. byjus.comorganic-chemistry.org
While aromatic amines yield stable diazonium salts at low temperatures (0-10 °C), primary aliphatic amines form highly unstable diazonium intermediates that rapidly decompose, losing nitrogen gas to form carbocations, which then lead to a mixture of substitution, elimination, and rearrangement products. organic-chemistry.orgmsu.edu
This compound salts are effective reagents for the electrophilic nitrosylation of activated aromatic compounds. wikipedia.org Aromatic rings with electron-donating substituents, such as phenols, anilines, and their derivatives, are sufficiently nucleophilic to be attacked by the NO⁺ ion. msu.edu Less activated systems like benzene (B151609) or toluene (B28343) are generally unreactive toward the nitrosonium cation under normal conditions. msu.edu
The reaction proceeds via a typical electrophilic aromatic substitution mechanism. The NO⁺ electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. ksu.edu.sasavemyexams.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the nitroso-substituted aromatic compound. savemyexams.com
An example of this reaction is the nitrosylation of anisole (B1667542) (methoxybenzene) using this compound tetrafluoroborate (B81430) to produce p-nitrosoanisole. wikipedia.org CH₃OC₆H₅ + NOBF₄ → CH₃OC₆H₄NO + HBF₄ wikipedia.org
It is important to note that with substrates like aryl amines, nitrosation at the amine nitrogen to form an N-nitrosamine is a competing and often faster reaction than substitution on the aromatic ring. msu.edu
The electrophilicity of this compound allows it to react with various functional groups, including ethers and oximes.
Ether Cleavage: this compound salts, particularly nitrosonium hexafluorophosphate (B91526), are used as initiators in the cationic polymerization of cyclic ethers (epoxides) such as styrene (B11656) oxide, cyclohexene (B86901) oxide, and 1,2-epoxybutane. thermofisher.inthermofisher.krsmolecule.com This process involves the electrophilic attack of the NO⁺ ion on the ether oxygen, leading to the cleavage of a carbon-oxygen bond and the opening of the epoxide ring. This generates a cationic species that propagates the polymerization chain. smolecule.com
Oxime Cleavage: Oximes possess a relatively weak N-O bond (average bond energy ~57 kcal/mol), making them susceptible to cleavage under various conditions. mdpi.com Electrophilic attack at the oxime oxygen or nitrogen can facilitate this cleavage. While direct cleavage by this compound is not as commonly cited as other methods, reactions involving related electrophilic species are well-documented. For instance, the reaction of vinyl azides with this compound tetrafluoroborate can yield oxadiazoles, a process involving N-O bond formation and rearrangement rather than simple cleavage. researchgate.net The reductive rearrangement of oximes can be catalyzed by strong Lewis acids, which function as electrophiles to activate the oxime, leading to cleavage and rearrangement to form secondary amines. rsc.org
This compound as an Oxidizing Agent
In addition to its role as an electrophile, the this compound ion is a potent one-electron oxidizing agent. wikipedia.orgwikipedia.org This property is harnessed in both organic and inorganic synthesis. The oxidizing power stems from the favorable reduction of the NO⁺ ion to nitric oxide (NO), a stable radical. wikipedia.org
This compound salts are widely used to oxidize organometallic compounds, with the oxidation of ferrocene (B1249389) serving as a classic example. wikipedia.orgmdpi.com Ferrocene, an electron-rich metallocene, undergoes a clean, reversible one-electron oxidation when treated with reagents like this compound tetrafluoroborate or hexafluorophosphate. wikipedia.orgfishersci.de This reaction yields the stable, 17-electron ferrocenium (B1229745) cation. mdpi.com
The reaction is straightforward: Fe(C₅H₅)₂ (ferrocene) + NO⁺X⁻ → [Fe(C₅H₅)₂]⁺X⁻ (ferrocenium salt) + NO (where X⁻ = BF₄⁻ or PF₆⁻)
This transformation is so reliable that the ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard in electrochemistry for referencing redox potentials in non-aqueous solvents. mdpi.com
The utility of this compound salts as oxidizing agents is particularly pronounced in non-aqueous solvents, where they are often more stable and soluble than in water. wikipedia.orgscbt.com The nitrosonium ion readily hydrolyzes in water to form nitrous acid, so anhydrous conditions are required for its use. wikipedia.orgsmolecule.com Solvents like acetonitrile, dichloromethane, and methanol (B129727) are commonly employed. wikipedia.orgwikipedia.orgrsc.org
The oxidizing strength of the this compound ion has been quantified by electrochemical measurements in these solvents.
Table 2: Redox Potentials of the this compound (NO⁺) Ion
| Solvent | Redox Potential (vs. Fc/Fc⁺) | Redox Potential (vs. SCE) |
|---|---|---|
| Dichloromethane (CH₂Cl₂) | 1.00 V | 1.46–1.48 V |
| Acetonitrile (CH₃CN) | 0.87 V | 1.25–1.27 V |
Data sourced from Wikipedia, citing relevant primary literature. wikipedia.org
This high redox potential allows this compound salts to oxidize a range of substrates beyond ferrocene. For example, they can be used to synthesize solvated metal-ion salts from zero-valent metals in acetonitrile. The metal is oxidized by the NO⁺ ion, which is reduced to nitric oxide gas, and the resulting metal cation is stabilized by the solvent and the counterion from the this compound salt. wikipedia.org M + 2NOBF₄ + xCH₃CN → M(CH₃CN)ₓ₂ + 2NO (where M = Cr, Mn, Fe, Co, Ni, Cu) wikipedia.org
These redox reactions in non-aqueous media are crucial for the synthesis of air-sensitive or water-insoluble inorganic and organometallic complexes. ontosight.aiwikipedia.org
Hydrolysis and Decomposition Pathways of this compound
This compound, systematically known as the nitrosonium cation (NO⁺), is a reactive species that undergoes hydrolysis in the presence of water. This reaction is a fundamental aspect of its chemistry and is crucial to consider when handling nitrosonium compounds.
The primary hydrolysis reaction involves the direct interaction of the this compound ion with a water molecule. In this process, the this compound ion acts as an electrophile, and the oxygen atom of the water molecule acts as a nucleophile. The reaction results in the formation of nitrous acid (HONO) and a proton (H⁺). wikipedia.orgwikiwand.com This reaction is represented by the following chemical equation:
NO⁺ + H₂O → HONO + H⁺ wikipedia.org
This reaction highlights the instability of this compound in aqueous environments. Consequently, salts containing the this compound ion, such as nitrosonium tetrafluoroborate (NOBF₄) and nitrosonium perchlorate (B79767) (NOClO₄), must be protected from moisture to prevent their decomposition. wikipedia.orgwikiwand.com
In the presence of a base, the hydrolysis of this compound proceeds differently. Instead of forming nitrous acid, the reaction yields nitrite (B80452) salts. For example, with sodium hydroxide (B78521) (NaOH), this compound reacts to form sodium nitrite (NaNO₂), a sodium ion (Na⁺), and water:
NO⁺ + 2 NaOH → NaNO₂ + Na⁺ + H₂O wikipedia.org
The decomposition of this compound is not limited to hydrolysis. For instance, the decomposition of nitric oxide, the parent molecule of this compound, on rhodium cluster cations has been studied. These studies show that nitric oxide adsorbs on the clusters and, upon heating, can lead to the formation of dinitrogen (N₂), indicating a decomposition pathway for the nitrogen-oxygen bond. rsc.org
Interactive Table: Hydrolysis Products of this compound
| Reactant(s) | Product(s) | Conditions |
| This compound (NO⁺), Water (H₂O) | Nitrous Acid (HONO), Proton (H⁺) | Aqueous environment wikipedia.orgwikiwand.com |
| This compound (NO⁺), Sodium Hydroxide (NaOH) | Sodium Nitrite (NaNO₂), Sodium ion (Na⁺), Water (H₂O) | Basic environment wikipedia.org |
Role of this compound in Complex Reaction Networks
The this compound ion is a significant intermediate and reactant in a variety of complex chemical and biological reaction networks. Its electrophilic and oxidizing properties enable it to participate in several key transformations. wikipedia.orgwikipedia.org
One of the most well-established roles of this compound is as a diazotizing agent . It readily reacts with aryl amines (ArNH₂) to form diazonium salts (ArN₂⁺). wikipedia.org This reaction is a cornerstone of synthetic organic chemistry, as the diazonium group is an excellent leaving group, allowing for the subsequent introduction of a wide range of nucleophiles. wikipedia.org
This compound also functions as an oxidizing agent . For example, nitrosonium tetrafluoroborate (NOBF₄) is a strong oxidizing agent that can be used to prepare metal salts. wikipedia.orgwikipedia.org In these reactions, the this compound cation is reduced to nitric oxide (NO), a gaseous byproduct that can be easily removed from the reaction mixture. wikipedia.org
Furthermore, this compound participates in the nitrosylation of arenes . Electron-rich aromatic compounds can be nitrosylated using reagents like NOBF₄. wikipedia.org This reaction introduces a nitroso group (-NO) onto the aromatic ring, which can be a precursor for other functional groups.
In the realm of biochemistry and physiology, the precursor to this compound, nitric oxide (NO), is a crucial signaling molecule produced by nitric oxide synthases (NOS). nih.govnih.gov While nitric oxide itself is a radical, its oxidation can lead to the formation of this compound. This cation is implicated in the nitrosation of various biological molecules. For example, the formation of S-nitrosothiols (SNAP) from N-acetylpenicillamine (NAP) and nitrous acid can proceed through a pathway involving the nitrosyl cation (NO⁺), which then nitrosates the thiol group. ebi.ac.uk Such reactions are part of the complex signaling pathways and defense mechanisms in biological systems. nih.govnih.govebi.ac.uk
Interactive Table: Research Findings on this compound's Role in Reaction Networks
| Research Area | Key Finding | Significance |
| Organic Synthesis | This compound is an effective diazotizing agent for aryl amines. wikipedia.org | Forms diazonium salts, which are versatile intermediates for introducing various functional groups. wikipedia.org |
| Inorganic Chemistry | This compound salts act as oxidizing agents for metals. wikipedia.orgwikipedia.org | Provides a convenient method for synthesizing metal complexes, with the byproduct being gaseous nitric oxide. wikipedia.org |
| Aromatic Chemistry | Electron-rich arenes can be nitrosylated by this compound. wikipedia.org | Introduces a nitroso group, a valuable functional group in organic synthesis. wikipedia.org |
| Biochemistry | The nitrosyl cation (NO⁺) is a potential intermediate in the formation of S-nitrosothiols. ebi.ac.uk | Highlights a pathway for the modification of biological molecules and its role in cellular signaling. ebi.ac.uk |
Coordination Chemistry of Metal Nitrilooxonium Nitrosyl Complexes
Bonding Modes of the Nitrilooxonium Ligand in Transition Metal Complexes (e.g., Linear vs. Bent)
The this compound (nitrosyl) ligand exhibits versatility in its coordination to a metal center, most commonly adopting either a linear or a bent geometry. numberanalytics.comnumberanalytics.com This structural difference is not merely geometric but reflects distinct electronic distributions and formal oxidation states of the NO ligand.
In the linear coordination mode, the M-N-O angle is close to 180°. numberanalytics.com This arrangement is typically described as the coordination of the nitrosonium cation, NO+, to the metal. In this configuration, the NO ligand acts as a two-electron donor and is isoelectronic with carbon monoxide (CO). wikipedia.org The bonding involves a sigma bond from the nitrogen to the metal and pi-backbonding from the metal d-orbitals to the π* orbitals of the NO ligand. wikipedia.orgyoutube.com Infrared spectroscopy is a key tool for distinguishing between bonding modes, with linear M-N-O groups showing a characteristic N-O stretching frequency (νNO) in the range of 1650–1900 cm⁻¹. wikipedia.org
In the bent coordination mode, the M-N-O angle is significantly less than 180°. numberanalytics.com This geometry is formally described as the coordination of the nitroxyl (B88944) anion, NO⁻. wikipedia.org Here, the NO ligand is considered a one-electron donor. numberanalytics.com Bent nitrosyls exhibit N-O stretching frequencies in a lower range, typically 1525–1690 cm⁻¹, which reflects a weaker N-O bond compared to the linear form. wikipedia.org The Enemark-Feltham notation, {MNO}n, is often used to classify nitrosyl complexes, where 'n' is the sum of the metal's d-electrons and the π* electrons of the NO ligand. Complexes with n > 6 tend to have a bent NO ligand. wikipedia.org
Beyond the common terminal linear and bent modes, the nitrosyl ligand can also act as a bridging ligand between two metal centers. csic.es
Table 1: Comparison of Linear and Bent Nitrosyl Ligand Bonding Modes
| Feature | Linear M-N-O | Bent M-N-O |
|---|---|---|
| M-N-O Angle | ~180° numberanalytics.com | < 180° numberanalytics.com |
| Formal Ligand | NO+ (nitrosonium) numberanalytics.com | NO- (nitroxyl) numberanalytics.com |
| Electron Donor | 2-electron donor wikipedia.org | 1-electron donor numberanalytics.com |
| IR Frequency (νNO) | 1650–1900 cm⁻¹ wikipedia.org | 1525–1690 cm⁻¹ wikipedia.org |
| N-O Bond Order | Higher (closer to triple bond) wikipedia.org | Lower (closer to double bond) wikipedia.org |
Synthetic Approaches to Metal-Nitrilooxonium Complexes
The synthesis of metal-nitrosyl complexes can be achieved through several methods, primarily involving the reaction of a metal precursor with a source of nitric oxide. numberanalytics.com The choice of synthetic route depends on factors like the desired complex, the stability of the starting materials, and the reaction conditions. numberanalytics.com
Common synthetic strategies include:
Direct Reaction with Nitric Oxide Gas: This is a straightforward method where a metal complex is directly exposed to NO gas. numberanalytics.com The pressure and temperature of the reaction can significantly influence the product's nature and yield. numberanalytics.com
Use of NO+ Sources (this compound Salts): Salts of the nitrosonium ion (NO+), such as nitrosonium tetrafluoroborate (B81430) (NOBF4) or nitrosonium hexafluorophosphate (B91526) (NOPF6), are effective nitrosylating agents. numberanalytics.comwikipedia.org For example, NOBF4 is a convenient reagent as the byproduct, nitric oxide gas, can be easily removed from the reaction mixture. wikipedia.org
Reduction of Coordinated Ligands: Metal-nitrosyl complexes can sometimes be formed by the reduction of related nitrogen-containing ligands that are already coordinated to the metal center, such as a nitrite (B80452) (NO2⁻) or nitrate (B79036) (NO3⁻) ligand. numberanalytics.com
Reaction with Other NO-releasing Compounds: Various compounds can serve as a source of the nitrosyl group. These include nitrosyl halides like nitrosyl chloride (NOCl) and organic compounds like S-nitrosothiols or N-nitroso compounds. numberanalytics.com
From Hydroxylamine (B1172632) or Nitric Acid: In specific cases, hydroxylamine (NH2OH) or nitric acid (HNO3) can be used as the source for the nitrosyl ligand. wikipedia.org
The synthesis often involves the initial coordination of the NO molecule to the metal, which may be followed by redox changes or rearrangements of other ligands in the coordination sphere. numberanalytics.com
Electronic and Structural Characterization of Metal-Nitrilooxonium Complexes
A combination of spectroscopic and diffraction techniques is essential for the comprehensive characterization of metal-nitrosyl complexes. numberanalytics.comorientjchem.org These methods provide critical insights into the bonding, electronic structure, and geometry of the complexes. nih.govmdpi.com
Infrared (IR) and Raman Spectroscopy: As mentioned, vibrational spectroscopy is paramount for determining the bonding mode of the nitrosyl ligand. wikipedia.org The position of the ν(NO) stretching band is a diagnostic indicator of whether the M-N-O linkage is linear or bent. wikipedia.org
X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complex, including precise bond lengths and angles, such as the M-N and N-O bond distances and the crucial M-N-O angle. numberanalytics.commdpi.com This data is fundamental to distinguishing between linear, bent, and bridging nitrosyl ligands. csic.es
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the structure and dynamics of these complexes in solution. numberanalytics.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic nitrosyl complexes, EPR spectroscopy is a powerful tool for probing the electronic structure and the distribution of the unpaired electron(s). researchgate.net
UV-Vis Spectroscopy: The electronic absorption spectra of metal-nitrosyl complexes reveal information about the electronic transitions within the molecule, such as metal-to-ligand charge transfer (MLCT) bands. nih.govmdpi.com
Computational Methods: Density Functional Theory (DFT) and other quantum-chemical calculations are widely used to complement experimental data. nih.govmdpi.com These theoretical studies help in understanding the electronic structure, bonding, and potential energy surfaces of different isomers. nih.govmdpi.com
Table 2: Spectroscopic Data for Representative Metal-Nitrosyl Complexes
| Complex | M-N-O Angle (°) | ν(NO) (cm⁻¹) | Bonding Mode | Reference |
|---|---|---|---|---|
| [Fe(CN)₅(NO)]²⁻ | ~180 | ~1935 | Linear | wikipedia.org |
| [Co(en)₂(NO)Cl]⁺ | ~120 | ~1610 | Bent | wikipedia.org |
| [Ru(NH₃)₅(N₂)]²⁺ | ~180 (for N-N) | 2100-2170 (νNN) | Linear (N₂ analogue) | wikipedia.org |
| [IrCl(N₂)(PPh₃)₂] | Planar | ~2105 (νNN) | Linear (N₂ analogue) | wikipedia.org |
Note: Data for dinitrogen complexes are included for comparison as N₂ is isoelectronic with NO⁺. wikipedia.org
Reactivity and Catalytic Applications of Metal-Nitrilooxonium Species
The reactivity of metal-nitrosyl complexes is intrinsically linked to the bonding mode of the NO ligand. numberanalytics.com The polarity of the M-NO bond and the electrophilic or nucleophilic character of the nitrogen and oxygen atoms are dictated by whether the complex is better described as containing NO+ or NO-.
Reactivity of Linear Nitrosyls: The linear M-NO+ formulation suggests that the nitrogen atom is electrophilic. Consequently, these complexes are susceptible to attack by nucleophiles at the nitrogen atom, which can lead to the formation of new N-element bonds. numberanalytics.com
Reactivity of Bent Nitrosyls: The bent M-NO- formulation implies a more nucleophilic character for the nitrogen and a greater tendency to participate in radical reactions. numberanalytics.com Protonation of bent {MNO} complexes can lead to the formation and release of nitroxyl (HNO). nih.gov
N-O Bond Cleavage: In some binuclear complexes, particularly those with bridging nitrosyls, the N-O bond can be significantly weakened and even cleaved under mild conditions. csic.es This reactivity is of interest for the activation of nitric oxide. csic.es
Catalytic Applications:
The diverse reactivity of metal-nitrosyl complexes has led to their exploration in various catalytic processes. numberanalytics.com
Oxidation Reactions: Nitrosonium salts, which are sources of the this compound ion, can act as strong oxidizing agents in organic synthesis. wikipedia.org
Nitrogen Fixation Models: The study of metal-nitrosyls contributes to understanding biological nitrogen fixation, as the coordination of the related dinitrogen (N₂) molecule is a key step in this process. wikipedia.org
Catalysis: Metal-nitrosyl complexes have been investigated for their potential in various catalytic transformations, leveraging their ability to undergo redox changes and facilitate substrate conversion. numberanalytics.com While broad applications are still developing, their fundamental reactivity makes them promising candidates for future catalytic systems. rsc.orgfrontiersin.org For instance, the stabilization of reactive metal species within frameworks can uncover new catalytic activities. nih.gov
Advanced Spectroscopic Characterization Techniques for Nitrilooxonium Species
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, encompassing Infrared (IR) absorption and Raman scattering, is a powerful tool for characterizing molecular bonds by probing their vibrational modes. These techniques are complementary, with IR spectroscopy being active for vibrations that induce a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. ornl.govnih.govosti.gov
For the Nitrilooxonium ion (NO+), a key characteristic is the strong triple bond between nitrogen and oxygen. In the infrared spectrum of its various salts, the N-O stretching vibration (νNO) typically manifests as a strong absorption peak. Research findings indicate that this characteristic stretching frequency falls within the range of 2150-2400 cm⁻¹. miamioh.edu This high wavenumber is indicative of a strong, triple-bond character, consistent with its isoelectronic nature to molecules like CO and N2, which also exhibit high vibrational frequencies due to their strong multiple bonds.
Raman spectroscopy further complements these findings. Studies on nitrosonium nitrate (B79036) (NO+NO3-) have identified a characteristic Raman peak corresponding to the NO+ stretching vibration (νNO+) at 2253 cm⁻¹ at 13 GPa. researchgate.net Similarly, the NO+ group in compounds such as nitrosyl bisulphate and nitrosyl perchlorate (B79767) exhibits a very pronounced Raman frequency at 2338 cm⁻¹. rsc.org These Raman shifts corroborate the IR data, confirming the presence of a highly energetic N-O bond in the this compound cation. The slight variations in reported frequencies across different studies and counterions can be attributed to environmental factors, such as crystal lattice effects in solid-state samples or solvent interactions in solution, as well as pressure conditions during measurement.
The observed vibrational frequencies provide direct evidence for the bond order and strength within the this compound ion, confirming its stable, triply-bonded cationic nature.
Table 1: Characteristic Vibrational Frequencies for this compound (NO+)
| Spectroscopic Technique | Vibrational Mode | Frequency Range (cm⁻¹) | Compound/Context | Citation |
| Infrared (IR) | νNO stretching | 2150-2400 | This compound salts | miamioh.edu |
| Raman | νNO+ stretching | 2253 | NO+NO3- (at 13 GPa) | researchgate.net |
| Raman | νNO+ stretching | 2338 | Nitrosyl bisulphate, Nitrosyl perchlorate | rsc.org |
Mass Spectrometry of this compound and Related Cations
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and, through fragmentation patterns, structural details. For this compound (NO+), its inherent cationic nature makes it directly amenable to detection by mass spectrometry.
The molecular formula of this compound is NO, with a molecular weight of 30.006 g/mol and a monoisotopic mass of 29.997440 Da. rsc.orgresearchgate.net In mass spectrometry, the most fundamental signal for this compound would be its molecular ion, [M]+, which is observed at approximately m/z 30. PubChemLite provides predicted collision cross section values and m/z for various adducts of this compound, including the molecular ion [M]+ at m/z 29.997439. researchgate.net
Given its diatomic nature, the isolated this compound cation (NO+) is not expected to undergo extensive internal fragmentation in a typical mass spectrometry experiment. Its primary "fragmentation" would be its formation from a larger precursor or its detection as the intact molecular ion. However, the NO+ ion itself can be a significant fragment observed in the mass spectra of other nitrogen-containing compounds, particularly aromatic nitro compounds, where its loss (m/z = 30) is a principle degradation pathway. miamioh.edu
Furthermore, this compound (NO+) is widely utilized as a reagent ion in chemical ionization mass spectrometry (CIMS), specifically in NO+ CIMS. In this application, NO+ ions are used to ionize various volatile organic compounds (VOCs) through processes like charge transfer, hydride ion transfer, or ion-molecule association, leading to the formation of M+ product ions of the analytes. researchgate.netcopernicus.orgnih.gov This highlights the stability of the NO+ ion in the gas phase and its utility as a reactive species in analytical applications, even if detailed fragmentation pathways of the isolated NO+ ion are not complex.
Table 2: Predicted Mass Spectrometry Data for this compound (NO+)
| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) | Citation |
| [M]+ | 29.997439 | 96.6 | researchgate.net |
| [M+H]+ | 31.005264 | 96.8 | researchgate.net |
| [M+Na]+ | 52.987206 | 110.1 | researchgate.net |
| [M+NH4]+ | 48.031811 | 103.7 | researchgate.net |
| [M+K]+ | 68.961146 | 103.1 | researchgate.net |
| [M-H]- | 28.990712 | 91.6 | researchgate.net |
| [M+Na-2H]- | 50.972654 | 101.7 | researchgate.net |
Computational and Theoretical Investigations of Nitrilooxonium
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are extensively employed to elucidate the electronic structure and reactivity of Nitrilooxonium. Methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are commonly utilized to study the structural, spectroscopic, and reactive properties of the nitrosonium ion and its clusters nih.gov.
For instance, studies on NO⁺(H₂O)n clusters (where n=1-5) have leveraged MP2/6-311++G** calculations to accurately describe their structure and spectroscopy. These calculations provide detailed information on bond lengths, angles, and vibrational frequencies, which are indicative of the electronic environment within the molecule. DFT calculations, particularly with specific exchange-correlation functionals, are also applied, although the choice of functional can significantly influence the accuracy of predicted binding energies and the lowest energy structures of these clusters nih.gov.
The reactivity of this compound is also investigated through quantum chemical simulations. Ab initio molecular dynamics (AIMD) simulations have been used to explore reaction pathways, such as the formation of nitrous acid (HONO) from NO⁺(H₂O)₅. The outcome and observation of such intracluster reactions in simulations are sensitive to the level of electronic structure theory applied, highlighting the importance of selecting appropriate computational methodologies for accurate predictions of chemical behavior nih.gov. Quantum chemical methods are broadly applicable for calculating chemical and physical properties, including reactivity, for various materials and molecular systems aspbs.commdpi.com.
Thermochemical Properties and Enthalpies of Formation
Thermochemical properties, particularly the enthalpy of formation (ΔfH°), are fundamental to understanding the stability and energy changes associated with chemical reactions involving this compound. The standard enthalpy of formation is defined as the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states under standard conditions (typically 298.15 K and 100 kPa) wikipedia.org.
For the gaseous nitrosonium ion ([NO]⁺(g)), also referred to as this compound, its thermochemical properties have been determined through advanced computational approaches such as the Active Thermochemical Tables (ATcT) anl.gov. These tables integrate a vast network of experimental and theoretical data to provide highly accurate and internally consistent thermochemical values.
The relative molecular mass of the nitrosyl ion ([NO]⁺) is precisely determined as 30.00559 ± 0.00031 anl.gov. The standard enthalpy of formation for gaseous this compound at different temperatures is a key parameter for thermodynamic analyses.
Table 1: Selected Thermochemical Property of this compound (NO⁺)
| Property | Value (0 K) | Value (298.15 K) | Unit | Source |
| Standard Enthalpy of Formation (ΔfH°) | Available via ATcT | Available via ATcT | kJ/mol | anl.gov |
| Relative Molecular Mass | 30.00559 ± 0.00031 | 30.00559 ± 0.00031 | amu | anl.gov |
Note: Specific numerical values for ΔfH° at 0 K and 298.15 K are available within the Active Thermochemical Tables, which are continuously updated and refined anl.gov.
Modeling of Reaction Mechanisms and Transition States
Computational modeling is indispensable for deciphering the intricate details of reaction mechanisms and identifying transition states involving this compound. Transition states represent the highest energy points along a reaction pathway, and their characterization is crucial for understanding reaction kinetics and selectivity libretexts.org.
Computational methods are employed to map out potential energy surfaces, identifying stable intermediates and the transition states connecting them. By calculating the energies of various proposed pathways, researchers can determine which reaction mechanism is energetically most favorable wuxiapptec.comumich.edu. For a calculated structure to be confirmed as a true transition state, it must possess one and only one imaginary frequency in its vibrational spectrum, corresponding to the reaction coordinate wuxiapptec.com.
While specific detailed reaction mechanisms solely focusing on this compound as a reactant or product in complex organic transformations were not extensively detailed in the provided search results, the general principles of computational reaction modeling apply. For instance, if this compound were to participate in a reaction, computational studies would involve:
Geometry Optimization: Determining the stable structures of reactants, intermediates, and products.
Transition State Search: Locating the saddle points on the potential energy surface that correspond to transition states.
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state connects the correct reactants and products.
Energy Profile Construction: Plotting the energy changes along the reaction pathway to identify activation barriers and reaction enthalpies wuxiapptec.comumich.edu.
These computational approaches provide a detailed atomistic understanding of how reactions proceed, including the roles of solvent effects and catalysts, which can influence the transition state structures and energies wuxiapptec.com.
Prediction of Novel this compound-Containing Species
The predictive power of computational chemistry extends to the theoretical design and identification of novel chemical species. By simulating molecular structures and properties, researchers can anticipate the stability and feasibility of new compounds before experimental synthesis. This is particularly valuable for highly reactive or unstable species like this compound.
Quantum chemical calculations, including DFT and various semi-empirical methods, are routinely used to predict the structures, stabilities, and spectroscopic characteristics of hypothetical molecules aspbs.comrsc.org. The ability to accurately model electronic structure and thermochemistry forms the bedrock for predicting whether a novel this compound-containing species could exist and under what conditions.
While direct examples of computationally predicted novel this compound-containing species were not explicitly detailed in the provided search results, the general methodology would involve:
Hypothesizing Structures: Based on known chemical principles and the reactivity of the NO⁺ ion (e.g., its electrophilic nature), potential new compounds where NO⁺ acts as a ligand or a structural motif can be proposed.
Computational Screening: Performing initial quantum chemical calculations (e.g., geometry optimizations and frequency analyses) to assess the stability and vibrational modes of these hypothetical structures.
Thermodynamic and Kinetic Analysis: Calculating enthalpies of formation, reaction energies, and activation barriers for potential formation pathways to determine their thermodynamic and kinetic favorability.
Spectroscopic Prediction: Predicting spectroscopic signatures (e.g., IR, NMR, UV-Vis) to aid in the future experimental characterization of these novel species rsc.org.
The existence of known compounds like Ruthenium(III) Nitrosylnitrate, which is also identified as "this compound ruthenium(2+) nitrate (B79036)," demonstrates that this compound can form stable complexes with metal centers americanelements.com. This opens up a broad area for computational exploration into novel coordination compounds, organometallic species, or even exotic salts where the NO⁺ ion plays a crucial role. Computational studies could predict the most stable coordination environments, the nature of the bonding, and the potential reactivity of such predicted novel species.
Nitrilooxonium in Specialized Chemical Applications and Emerging Research
Application in Polymerization Initiations
The initiation of polymerization is a critical step that dictates the formation of a polymer chain. In cationic polymerization, this process typically involves the generation of a carbocation from a monomer, which then propagates by reacting with other monomers. wikipedia.org Monomers suitable for cationic polymerization are those with electron-donating substituents that can stabilize the resulting cationic active center. wikipedia.org
The nitrilooxonium ion (NO⁺), being a strong electrophile, has been investigated for its potential to initiate cationic polymerization. The initiation mechanism would involve the electrophilic attack of the NO⁺ ion on the electron-rich double bond of a monomer. This attack would break the π-bond and form a carbocation at the more substituted carbon, theoretically initiating the polymerization chain.
However, the role of this compound as a primary initiator in industrial or large-scale polymerization is not well-established compared to more conventional initiators. Cationic polymerization is most commonly initiated by:
Protic Acids: Strong acids like H₂SO₄ that provide a proton (H⁺) to activate the monomer. clemson.edu
Lewis Acids with a Co-initiator: Compounds like boron trifluoride (BF₃) or aluminum chloride (AlCl₃) require a proton source (initiator), such as water or an alcohol, to form an intermediate complex that generates the initiating carbocation. wikipedia.orglibretexts.org
While this compound is a potent electrophile, its practical application as an initiator is limited. Potential side reactions and the high reactivity of the nitroso group can lead to undesired products rather than clean polymerization. This contrasts with nitroxide-mediated polymerization (NMP), a different mechanism of controlled radical polymerization that utilizes stable nitroxide radicals (not the nitrosonium cation) derived from alkoxyamines to control the polymer chain growth. nih.gov
Role in Redox Flow Batteries and Energy Storage Systems
Redox flow batteries (RFBs) are promising for large-scale energy storage, where energy is stored in liquid electrolytes containing dissolved redox-active species. nih.gov The performance of these batteries is highly dependent on the solubility, stability, and redox potential of these species. nih.gov
Research into next-generation electrolytes has explored the use of abundant and cost-effective materials, including nitrogen-based compounds. A novel concept for a high-potential catholyte for RFBs utilizes gaseous nitrogen oxides (NOx) as the active species. nih.gov In this system, the charged and discharged species can be stored as gases, which allows for scaling energy capacity without increasing the volume or concentration of the liquid electrolyte. nih.gov The core electrochemical reaction involves the oxidation of nitric oxide (NO) in the presence of nitrate (B79036) (NO₃⁻) to form dinitrogen trioxide (N₂O₃). nih.gov
Electrochemical Reaction in NOx-based RFB
| Reaction | Description |
|---|---|
| NO₃⁻ + 3NO ⇌ 2N₂O₃ + e⁻ | A reversible redox reaction where nitric oxide is oxidized to dinitrogen trioxide, which serves as the basis for the battery's charge and discharge cycle. nih.gov |
Dinitrogen trioxide (N₂O₃) is an important intermediate in this system and is closely related to this compound chemistry, as it can exist in equilibrium with the nitrosonium ion and nitrite (B80452) (NO⁺ + NO₂⁻). This research highlights the potential of leveraging the rich redox chemistry of nitrogen oxides, including the fundamental NO⁺/NO couple, to develop high-energy-density storage systems. A proof-of-concept battery based on this chemistry demonstrated stable performance over 200 cycles with high coulombic efficiency, indicating its potential as a sustainable alternative to conventional metal-based RFBs. nih.gov
Advanced Nitrosating Agents in Fine Chemical Synthesis
One of the most significant and well-established applications of this compound is as a nitrosating agent in organic synthesis. Nitrosation is the process of introducing a nitroso group (-NO) into an organic molecule. wikipedia.org this compound salts, particularly NOBF₄, are highly effective reagents for this purpose because the NO⁺ ion is a powerful electrophile that readily reacts with nucleophiles. nih.gov
These reagents are used under mild conditions to achieve a variety of chemical transformations that are crucial in the synthesis of pharmaceuticals and other fine chemicals.
Key Applications of this compound as a Nitrosating Agent
| Substrate Type | Product | Significance |
|---|---|---|
| Aryl Amines (ArNH₂) | Diazonium Salts (ArN₂⁺) | A fundamental reaction (diazotization) for synthesizing a wide range of aromatic compounds, as the diazonium group is an excellent leaving group. nih.gov |
| Secondary Amines (R₂NH) | Nitrosamines (R₂N-NO) | Used in the synthesis of various organic compounds, though the products themselves are often carcinogenic. |
| Alcohols (ROH) | Alkyl Nitrites (RONO) | Alkyl nitrites are useful reagents in their own right, serving as sources of NO or as mild oxidizing agents. wikipedia.org |
| Electron-Rich Arenes | Nitroso Aromatic Compounds | An example of electrophilic aromatic substitution where the NO⁺ ion acts as the electrophile. nih.gov |
The use of this compound salts offers advantages over traditional methods that use nitrous acid generated in situ, as they can be used in organic solvents under anhydrous conditions, providing better control and higher yields for sensitive substrates. nih.govbohrium.com
Environmental and Atmospheric Chemistry Aspects (e.g., NO oxidation)
Reactive nitrogen species play a central role in the chemistry of the troposphere, influencing air quality and the formation of pollutants like ozone and acid rain. The this compound ion is an important, albeit transient, intermediate in these complex chemical cycles.
It can be formed in the atmosphere through the protonation of nitrous acid (HONO), a reaction that can occur in acidic aqueous aerosols. nih.govbohrium.com
Formation from Nitrous Acid: HONO + H⁺ ⇌ NO⁺ + H₂O nih.gov
Fundamental Research in Inorganic and Organometallic Chemistry
In the realm of fundamental chemistry, this compound salts are valuable reagents for both synthesis and mechanistic studies, primarily due to the strong oxidizing and electrophilic nature of the NO⁺ cation. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Nitrilooxonium compounds, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound (NO⁺) characterization requires a combination of spectroscopic methods:
- Infrared (IR) Spectroscopy : Identify NO⁺ vibrational modes (e.g., stretching frequencies) in coordination complexes .
- Nuclear Magnetic Resonance (NMR) : Limited utility due to paramagnetic nature but applicable to diamagnetic derivatives.
- X-ray Crystallography : Essential for resolving molecular geometry and bonding interactions .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
Ensure reproducibility by documenting solvent purity, temperature, and synthesis conditions in the experimental section. Detailed protocols must align with journal standards for replication .
Q. How should researchers design experiments to investigate the stability of this compound ions in different solvents?
- Methodological Answer :
Solvent Selection : Test polar aprotic (e.g., acetonitrile) vs. protic solvents (e.g., water) to assess ion stability.
Kinetic Studies : Use UV-Vis spectroscopy to monitor NO⁺ decomposition rates under varying pH and temperature .
Control Experiments : Compare stability against counterion effects (e.g., ClO₄⁻ vs. BF₄⁻).
Report raw data (e.g., absorbance vs. time) and statistical analyses (e.g., Arrhenius plots) in supplementary materials .
Q. What are the key considerations when synthesizing this compound salts to ensure purity and structural integrity?
- Methodological Answer :
- Synthetic Routes : Use anhydrous conditions for acid-base reactions (e.g., HNO₂ + H₂SO₄ → NO⁺) to minimize hydrolysis .
- Purification : Recrystallize salts under inert atmospheres and verify purity via elemental analysis and melting point consistency.
- Documentation : For novel compounds, provide IR, NMR, and crystallographic data; for known salts, cite literature synthesis protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction kinetics of this compound-mediated nitrosation reactions?
- Methodological Answer :
- Variable Isolation : Compare studies by isolating factors like solvent polarity, NO⁺ concentration, and nucleophile reactivity .
- Computational Modeling : Use DFT calculations to validate proposed reaction mechanisms (e.g., radical vs. ionic pathways) .
- Meta-Analysis : Systematically review literature to identify methodological inconsistencies (e.g., calibration errors in kinetic measurements) .
Q. What methodologies are effective in elucidating the electronic structure of this compound ions in catalytic applications?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Probe NO⁺ coordination geometry in catalytic intermediates .
- Electrochemical Studies : Measure redox potentials to correlate electronic structure with catalytic activity (e.g., in NO release systems).
- Theoretical Calculations : Combine molecular dynamics and charge-density analysis to map electron distribution .
Q. How should contradictory data on the antimicrobial efficacy of this compound derivatives be analyzed and validated?
- Methodological Answer :
- Experimental Replication : Repeat assays using standardized bacterial strains (e.g., E. coli ATCC 25922) and controlled NO⁺ release rates .
- Dose-Response Curves : Compare MIC (Minimum Inhibitory Concentration) values across studies and assess statistical significance via ANOVA .
- Mechanistic Studies : Use fluorescence microscopy to validate NO-induced oxidative stress in bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
